![molecular formula C14H8ClKN4 B1512115 potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile CAS No. 192140-46-8](/img/structure/B1512115.png)
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile is a chemical compound with the molecular formula C14H8ClKN4 and a molecular weight of 306.79 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with chloro and dicyanovinyl groups. It is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile typically involves the reaction of cyclohexene derivatives with chloro and dicyanovinyl groups under specific conditions. The reaction is carried out in the presence of potassium ions, which facilitate the formation of the final product . The reaction conditions often include controlled temperatures and the use of solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It is used in biochemical studies to investigate the effects of specific chemical modifications on biological systems.
Medicine: Research involving this compound explores its potential therapeutic applications and its interactions with biological targets.
Mechanism of Action
The mechanism of action of potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile: This compound is unique due to its specific substitution pattern and the presence of both chloro and dicyanovinyl groups.
Other Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents may exhibit different chemical and biological properties.
Dicyanovinyl-Substituted Compounds: These compounds share the dicyanovinyl group but may have different core structures, leading to variations in their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
192140-46-8 |
|---|---|
Molecular Formula |
C14H8ClKN4 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile |
InChI |
InChI=1S/C14H8ClN4.K/c15-14-12(4-10(6-16)7-17)2-1-3-13(14)5-11(8-18)9-19;/h4-5H,1-3H2;/q-1;+1 |
InChI Key |
RDMQASZXPHAORJ-UHFFFAOYSA-N |
SMILES |
C1CC(=C[C-](C#N)C#N)C(=C(C1)C=C(C#N)C#N)Cl.[K+] |
Canonical SMILES |
C1CC(=C[C-](C#N)C#N)C(=C(C1)C=C(C#N)C#N)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromo-2-thienyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1512033.png)
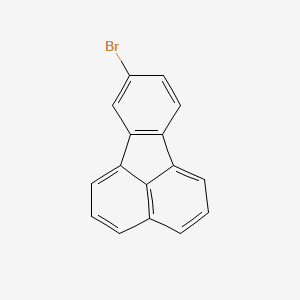

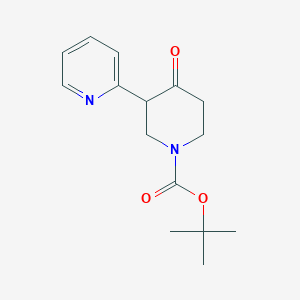
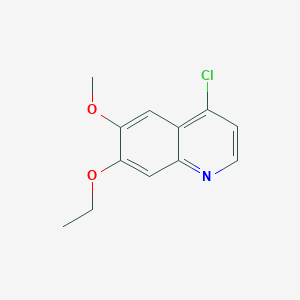
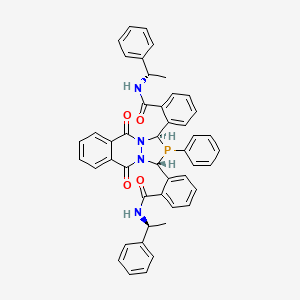
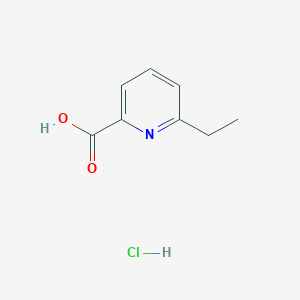
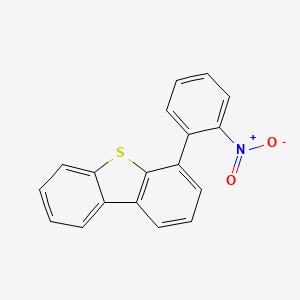
![4-ethyl-4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B1512057.png)
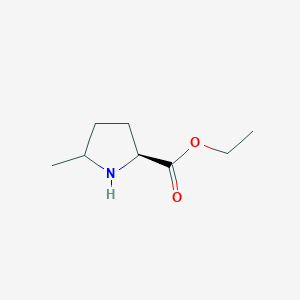
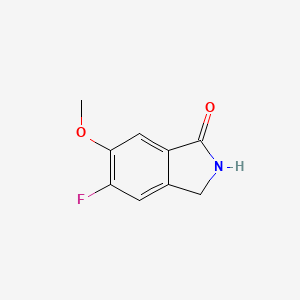
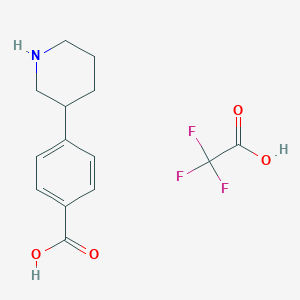
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1512074.png)
![(3-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1512076.png)
